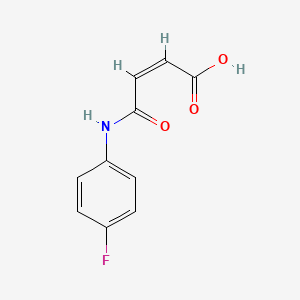

N-(4-Fluorophenyl)maleamic acid

CAS No.: 780-05-2

Cat. No.: VC2330174

Molecular Formula: C10H8FNO3

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 780-05-2 |

|---|---|

| Molecular Formula | C10H8FNO3 |

| Molecular Weight | 209.17 g/mol |

| IUPAC Name | (Z)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- |

| Standard InChI Key | NRDZVHHPNZDWRA-WAYWQWQTSA-N |

| Isomeric SMILES | C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)F |

| SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)F |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)F |

Introduction

Basic Information and Identification

N-(4-Fluorophenyl)maleamic acid is an organic compound that belongs to the class of maleamic acids, which are characterized by an amide linkage between a maleic acid moiety and an amine group. This particular compound features a 4-fluorophenyl group attached to the nitrogen of the amide .

Nomenclature and Identification Parameters

The compound is identified by several names and parameters in chemical databases and literature:

| Parameter | Value |

|---|---|

| Common Name | N-(4-Fluorophenyl)maleamic acid |

| IUPAC Name | (Z)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid |

| CAS Numbers | 780-05-2, 60252-79-1 |

| Molecular Formula | C₁₀H₈FNO₃ |

| Molecular Weight | 209.17 g/mol |

| Melting Point | 207-209°C |

| Alternative Names | 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, 4'-Fluoromaleanilic acid |

Structural Characteristics

Molecular Structure

N-(4-Fluorophenyl)maleamic acid contains several key structural features that define its chemical behavior and reactivity. The compound consists of a maleic acid backbone linked to a 4-fluorophenyl group through an amide bond .

Functional Groups and Structural Elements

The molecule contains several significant functional groups:

-

A carboxylic acid group (-COOH)

-

An amide linkage (-CONH-)

-

An olefinic double bond (C=C)

-

A para-substituted fluorophenyl ring

The presence of these functional groups contributes to the compound's ability to form hydrogen bonds, which influences its solubility in polar solvents and potential interactions with biological systems .

Stereochemistry

The compound typically exists in the (Z) configuration with respect to the olefinic double bond, as indicated by its IUPAC name . This stereochemical arrangement is significant for its reactivity, particularly in cyclization reactions leading to maleimide derivatives .

Synthesis Methods

Traditional Synthesis Route

The primary method for synthesizing N-(4-Fluorophenyl)maleamic acid involves the reaction between maleic anhydride and 4-fluoroaniline . This synthetic route is relatively straightforward and provides good yields of the target compound.

The general reaction scheme can be represented as follows:

-

Maleic anhydride + 4-Fluoroaniline → N-(4-Fluorophenyl)maleamic acid

Reaction Conditions and Optimization

The reaction typically proceeds under mild conditions, often at room temperature or with cooling (0-5°C), in appropriate solvents such as dioxane, methanol, or diethyl ether . The reaction involves nucleophilic attack by the amine group of 4-fluoroaniline on the carbonyl carbon of maleic anhydride, followed by ring-opening of the anhydride to form the maleamic acid derivative .

| Reactant | Solvent | Temperature | Reaction Time | Product Yield |

|---|---|---|---|---|

| Maleic anhydride + 4-Fluoroaniline | Dioxane | 0-5°C | 2 hours | High yield (specific percentage not provided in sources) |

The synthesis can be optimized under various conditions to yield high-purity products suitable for further applications in research and development .

Physical and Chemical Properties

Physical State and Appearance

N-(4-Fluorophenyl)maleamic acid appears as a light yellow to pale brown solid at room temperature . Its physical state is consistent with other maleamic acid derivatives, which typically exist as crystalline solids .

Detailed Properties Profile

The compound exhibits several notable physical and chemical properties that are important for its characterization and applications:

| Property | Value/Description |

|---|---|

| Physical State | Solid |

| Color | Light yellow to pale brown |

| Melting Point | 207-209°C / 404.6-408.2°F |

| Boiling Point | Not reported in available data |

| Flash Point | No information available |

| Solubility | Likely soluble in polar solvents due to hydrogen-bonding capabilities |

| pH | No information available |

| Specific Gravity | No information available |

| Vapor Pressure | No information available |

| Autoignition Temperature | No information available |

| Decomposition Temperature | No information available |

The compound's relatively high melting point (207-209°C) suggests strong intermolecular forces, likely due to hydrogen bonding between the carboxylic acid and amide groups .

Chemical Reactivity

Key Reactions

The chemical reactivity of N-(4-Fluorophenyl)maleamic acid is primarily determined by its functional groups. The compound can undergo several types of reactions:

Cyclization to Maleimide

A significant reaction is the cyclization to form N-(4-fluorophenyl)maleimide, which occurs upon heating in the presence of dehydrating agents such as acetic anhydride and sodium acetate . This reaction is particularly important as it produces maleimide derivatives with potential biological activities .

Carboxylic Acid Reactions

The carboxylic acid group can participate in typical reactions such as esterification, salt formation, and reduction.

Stability Considerations

The compound is generally stable under normal conditions but should be stored according to standard laboratory practices for organic compounds . Exposure to strong oxidizing agents, heat, or strong bases should be avoided to prevent decomposition or unwanted side reactions .

Applications in Research and Industry

Role in Organic Synthesis

N-(4-Fluorophenyl)maleamic acid serves as an important precursor in organic synthesis, particularly for the preparation of maleimide derivatives . These derivatives have diverse applications in chemical research and development.

Biological Activities

Structure-Activity Relationships

The position of the fluorine atom on the phenyl ring appears to influence the antimicrobial activity of the maleimide derivatives. Specifically, N-(3-fluorophenyl)- and N-(4-fluorophenyl)maleimide have demonstrated good antifungal activity against Aspergillus niger, with the activity decreasing as the fluorine position changes .

This structure-activity relationship suggests that the electronic and steric effects of the fluorine substituent play important roles in determining the biological activity of these compounds .

Analytical Methods

Identification and Characterization Techniques

Several analytical techniques are commonly used for the identification and characterization of N-(4-Fluorophenyl)maleamic acid:

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: Characteristic IR bands for the compound include absorption for the carboxylic acid group (3400-3460 cm⁻¹), amide carbonyl (1690-1720 cm⁻¹), and secondary amine (3100-3250 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can identify key proton signals, including those from the olefinic protons (around 4-5 ppm), aromatic protons (6.90-7.30 ppm), amide N-H (around 9.5-9.7 ppm), and carboxylic acid O-H (around 10.0-10.1 ppm) .

Future Research Directions

Challenges and Opportunities

The limited research available on the specific biological activities of N-(4-Fluorophenyl)maleamic acid itself presents both challenges and opportunities for future investigations. While its maleimide derivatives have shown promising antimicrobial activities, more comprehensive studies are needed to fully understand the potential of the parent compound and to develop structure-activity relationships that could guide the design of new bioactive molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume